molecular formula C12H10N2S2 B7593653 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile

6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile

Cat. No. B7593653
M. Wt: 246.4 g/mol
InChI Key: DWQDJPSFRSNJPX-UHFFFAOYSA-N
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Description

6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile, also known as TESC, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound with a pyridine ring and a thiophene ring attached to it. TESC has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Mechanism of Action

The mechanism of action of 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile is not fully understood. However, it has been suggested that 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators. 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has been shown to inhibit the replication of influenza virus and herpes simplex virus.

Advantages and Limitations for Lab Experiments

6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has also been found to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. In addition, 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile may interact with other compounds in the cell culture medium, which can affect its biological activity.

Future Directions

There are several future directions for research on 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile. One area of research could focus on the development of 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile analogs with improved biological activity and pharmacological properties. Another area of research could focus on the mechanism of action of 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile and the identification of its molecular targets. Furthermore, 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile could be studied in combination with other compounds to determine whether it has synergistic effects in the treatment of inflammatory diseases, cancer, and viral infections.

Synthesis Methods

The synthesis of 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile involves the reaction of 2-bromo-1-(thiophen-2-yl)ethane with 3-cyano-2-chloropyridine in the presence of a base. The reaction yields 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile as a yellow solid with a melting point of 80-82°C.

Scientific Research Applications

6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has been extensively studied for its biological activities. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, 6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile has been found to have anti-viral effects against influenza virus and herpes simplex virus.

properties

IUPAC Name

6-(1-thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S2/c1-9(11-3-2-6-15-11)16-12-5-4-10(7-13)8-14-12/h2-6,8-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQDJPSFRSNJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)SC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-Thiophen-2-ylethylsulfanyl)pyridine-3-carbonitrile

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